molecular formula C21H23FN6O2S B10871834 4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(4-fluorophenyl)piperidine-1-carbothioamide

4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(4-fluorophenyl)piperidine-1-carbothioamide

Cat. No.: B10871834
M. Wt: 442.5 g/mol
InChI Key: YROUICKYBLVVTI-UHFFFAOYSA-N
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Description

4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(4-FLUOROPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound featuring a tetrahydropyridinecarbothioamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(4-FLUOROPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tetrahydropyridinecarbothioamide Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of the Dimethoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced to the core structure.

    Attachment of the Fluorophenyl Group: This is typically done via nucleophilic substitution reactions, where the fluorophenyl group is attached to the nitrogen atom of the tetrahydropyridinecarbothioamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the azole ring, potentially converting it to a more saturated form.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nitrating mixtures (HNO3/H2SO4) are typical.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated azole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structural features suggest potential interactions with various biomolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound could be explored for its pharmacological properties, particularly in the development of new therapeutic agents targeting specific pathways or receptors.

Industry

Industrially, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(4-FLUOROPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethoxyphenyl and fluorophenyl groups can enhance binding affinity and specificity, while the tetrahydropyridinecarbothioamide core may facilitate the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(4-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
  • **4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(4-BROMOPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE

Uniqueness

The presence of the fluorophenyl group in 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(4-FLUOROPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE distinguishes it from its analogs, potentially offering unique pharmacokinetic and pharmacodynamic properties. This fluorine atom can significantly influence the compound’s metabolic stability and interaction with biological targets.

This detailed overview provides a comprehensive understanding of 4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]-N-(4-FLUOROPHENYL)TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H23FN6O2S

Molecular Weight

442.5 g/mol

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-(4-fluorophenyl)piperidine-1-carbothioamide

InChI

InChI=1S/C21H23FN6O2S/c1-29-18-8-3-14(13-19(18)30-2)20-24-26-28(25-20)17-9-11-27(12-10-17)21(31)23-16-6-4-15(22)5-7-16/h3-8,13,17H,9-12H2,1-2H3,(H,23,31)

InChI Key

YROUICKYBLVVTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCN(CC3)C(=S)NC4=CC=C(C=C4)F)OC

Origin of Product

United States

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